molecular formula C22H27FN4O3S B2854895 N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-92-3

N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2854895
CAS RN: 898444-92-3
M. Wt: 446.54
InChI Key: OZVSKBFWTYXFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27FN4O3S and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized for their chemical and physical properties. For example, studies on N-halogeno compounds have explored their potential as electrophilic fluorinating agents, indicating the possibility of using similar compounds in fluorination reactions to introduce fluorine atoms into organic molecules, which is a common modification in drug design to enhance the metabolic stability and bioavailability of pharmaceuticals (Banks, Besheesh, & Tsiliopoulos, 1996).

2. Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, which share structural features with the compound , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This suggests that compounds with similar structures could potentially be explored for their efficacy in inhibiting specific kinases involved in cancer cell proliferation and survival, thereby offering a pathway for the development of new anticancer agents (Fallah-Tafti et al., 2011).

3. Radioligand Development for Receptor Imaging

Compounds such as TASP0434299, a novel pyridopyrimidin-4-one derivative, have been investigated as radioligand candidates for receptor imaging, specifically for the arginine vasopressin 1B (V1B) receptor. This highlights the potential application of similar compounds in the development of radioligands that can be used in positron emission tomography (PET) imaging to study receptor distribution and occupancy in vivo, which is crucial for drug development and diagnostic applications (Koga et al., 2016).

4. Antimicrobial and Antifungal Agents

Research into the antimicrobial activity of synthesized pyrimidine-triazole derivatives indicates that compounds with similar molecular structures could have potential applications as antimicrobial and antifungal agents. This opens up avenues for the development of new treatments for bacterial and fungal infections (Majithiya & Bheshdadia, 2022).

5. Insecticidal Applications

Pyridine derivatives have been studied for their toxicity against various insects, suggesting that compounds with similar structures could be explored for their potential as insecticides. This could lead to the development of new agents for controlling agricultural pests and vectors of human diseases (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

For further exploration and detailed insights into these applications, the following references can be consulted:

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-4-19(18)27(22(29)25-21)10-2-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVSKBFWTYXFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.